REACTION_CXSMILES
|
[NH2:1][CH:2]([CH2:6][S:7][CH2:8][CH2:9]O)[C:3]([OH:5])=[O:4].[ClH:11]>>[ClH:11].[NH2:1][CH:2]([CH2:6][S:7][CH2:8][CH2:9][Cl:11])[C:3]([OH:5])=[O:4] |f:2.3|
|
Name
|
|
Quantity
|
33.9 g
|
Type
|
reactant
|
Smiles
|
NC(C(=O)O)CSCCO
|
Name
|
|
Quantity
|
800 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
the solution was stirred for 7 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to obtain a buff solid
|
Type
|
CUSTOM
|
Details
|
The solid was recrystallized in isopropanol
|
Reaction Time |
7 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.NC(C(=O)O)CSCCCl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 34.2 g | |
YIELD: PERCENTYIELD | 75.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |